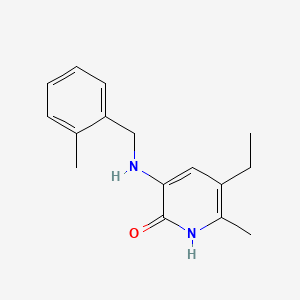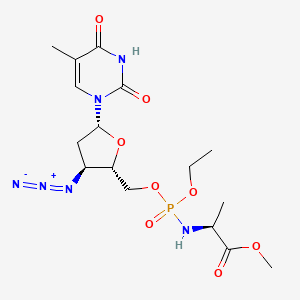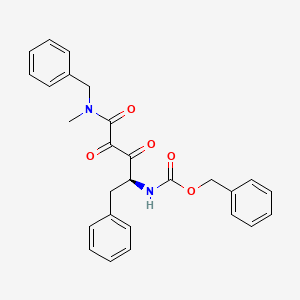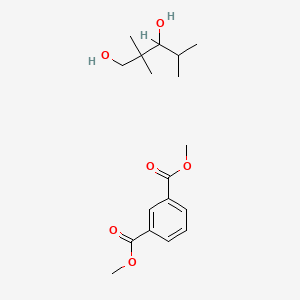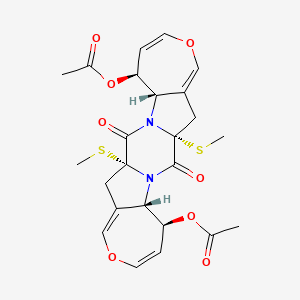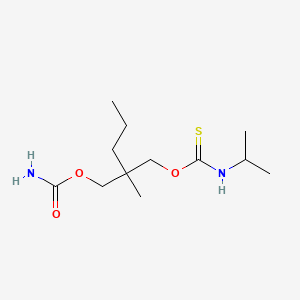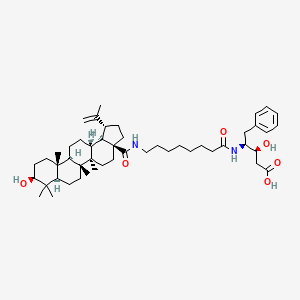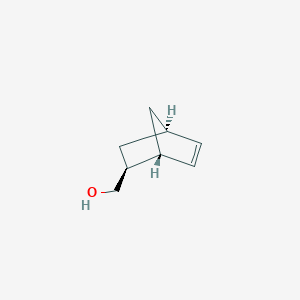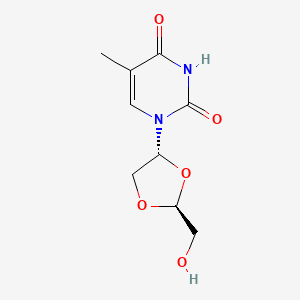
(-)alpha-DioxolanT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)alpha-DioxolanT is a heterocyclic compound that belongs to the class of dioxolanes Dioxolanes are five-membered rings containing two oxygen atoms These compounds are known for their stability and versatility in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)alpha-DioxolanT typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid and Lewis acids such as zinc chloride . The reaction is usually carried out under reflux conditions, allowing for the continuous removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves the careful control of temperature, pressure, and catalyst concentration to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(-)alpha-DioxolanT undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding dioxolane carboxylates.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxolane ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dioxolane carboxylates, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
(-)alpha-DioxolanT has several scientific research applications:
Wirkmechanismus
The mechanism of action of (-)alpha-DioxolanT involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit certain enzymes or interact with cellular receptors, leading to biological effects. The exact mechanism depends on the specific derivative and its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A related compound with similar chemical properties but different applications.
1,2-Dioxolane: Another isomer with distinct reactivity and uses.
Uniqueness
(-)alpha-DioxolanT stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
145414-66-0 |
|---|---|
Molekularformel |
C9H12N2O5 |
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
1-[(2S,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c1-5-2-11(9(14)10-8(5)13)6-4-15-7(3-12)16-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7+/m1/s1 |
InChI-Schlüssel |
BCAWWPAPHSAUQZ-RQJHMYQMSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CO[C@@H](O2)CO |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2COC(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


